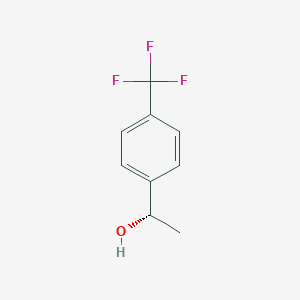

(S)-1-(4-(Trifluoromethyl)phenyl)ethanol

Descripción general

Descripción

(S)-1-(4-(Trifluoromethyl)phenyl)ethanol is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethanol moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-(Trifluoromethyl)phenyl)ethanol typically involves the reduction of the corresponding ketone, (S)-1-(4-(Trifluoromethyl)phenyl)ethanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These processes utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the ketone to the desired alcohol. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and yield.

Análisis De Reacciones Químicas

Types of Reactions

(S)-1-(4-(Trifluoromethyl)phenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: (S)-1-(4-(Trifluoromethyl)phenyl)ethanone or (S)-1-(4-(Trifluoromethyl)phenyl)acetic acid.

Reduction: (S)-1-(4-(Trifluoromethyl)phenyl)ethane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Intermediate in Drug Development

(S)-1-(4-(Trifluoromethyl)phenyl)ethanol serves as a crucial intermediate in the synthesis of pharmaceutical compounds, particularly as a building block for developing chemokine CCR5 antagonists. These antagonists are significant in treating conditions like HIV due to their ability to inhibit the CCR5 receptor, which is essential for viral entry into host cells .

1.2 Biocatalytic Processes

Recent studies have explored biocatalytic methods for synthesizing this compound from prochiral substrates using microbial systems. This approach offers advantages such as reduced environmental impact and cost-effectiveness compared to traditional chemical synthesis methods . The optimization of reaction conditions, including substrate concentration and organic cosolvent use, has been investigated to enhance yield and efficiency .

Agricultural Chemicals

This compound shows potential applications in agricultural chemistry as well. Its unique properties may allow it to function as a pesticide or herbicide, contributing to the development of new agrochemical formulations that are more effective or environmentally friendly.

Material Science

The compound's characteristics make it suitable for use in material science, particularly in the development of fluorinated materials that exhibit enhanced thermal stability and chemical resistance. These properties are valuable in creating coatings or polymers that can withstand harsh environments.

Mecanismo De Acción

The mechanism of action of (S)-1-(4-(Trifluoromethyl)phenyl)ethanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The ethanol moiety can form hydrogen bonds with biological macromolecules, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Similar Compounds

- (S)-1-(4-(Trifluoromethyl)phenyl)ethanone

- (S)-1-(4-(Trifluoromethyl)phenyl)acetic acid

- (S)-1-(4-(Trifluoromethyl)phenyl)ethane

Uniqueness

(S)-1-(4-(Trifluoromethyl)phenyl)ethanol is unique due to the presence of both a trifluoromethyl group and an ethanol moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and the ability to form hydrogen bonds, which are not observed in similar compounds. These properties make it a valuable compound for various applications in research and industry.

Actividad Biológica

(S)-1-(4-(Trifluoromethyl)phenyl)ethanol, a chiral compound, has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.

Overview of this compound

This compound is characterized by the presence of a trifluoromethyl group on the phenyl ring, which significantly influences its physicochemical properties and biological interactions. The chirality of the compound also plays a crucial role in its biological efficacy, as different enantiomers can exhibit markedly different activities.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits notable antibacterial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

| Klebsiella pneumoniae | 16 |

These findings indicate that the compound is particularly effective against Staphylococcus aureus , a common pathogen responsible for various infections. The mechanism of action appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several cancer cell lines. The compound demonstrated significant cytotoxic effects, with IC50 values listed in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12 |

| HeLa (Cervical Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

In vitro studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression. For instance, treatment with this compound resulted in an increase in caspase-3 activity in MCF-7 cells, indicating a clear apoptotic effect.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound were assessed through its ability to inhibit pro-inflammatory cytokines. Data presented in Table 3 illustrate its efficacy compared to standard anti-inflammatory agents.

| Cytokine | Inhibition (%) | Standard Agent Inhibition (%) |

|---|---|---|

| TNF-α | 70 | 80 (Dexamethasone) |

| IL-6 | 65 | 75 (Dexamethasone) |

The results indicate that while not as potent as dexamethasone, this compound effectively reduces levels of TNF-α and IL-6, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

A study published in ResearchGate evaluated the synthesis and biological evaluation of various trifluoromethylated compounds, including this compound. The study highlighted its promising antibacterial and anticancer activities through both empirical testing and computational modeling .

Another research effort focused on the structure-activity relationship (SAR) of trifluoromethyl-containing compounds, revealing that modifications at the phenyl ring can enhance biological activity. This suggests avenues for further optimization of this compound .

Propiedades

IUPAC Name |

(1S)-1-[4-(trifluoromethyl)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O/c1-6(13)7-2-4-8(5-3-7)9(10,11)12/h2-6,13H,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMXIDIAEXNLCFT-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.